4-Amino-3-ethylphenol

Catalog No.
S687988
CAS No.
61638-00-4
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-ethylphenol

CAS Number

61638-00-4

Product Name

4-Amino-3-ethylphenol

IUPAC Name

4-amino-3-ethylphenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2,9H2,1H3

InChI Key

ZZENTDXPBYLGKF-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)O)N

Canonical SMILES

CCC1=C(C=CC(=C1)O)N

Metabolism Studies:

4-Amino-3-ethylphenol has been identified as a metabolite of N-ethyl-3,4-dimethylaniline (NEMA) in rats and mice []. NEMA is a component of some hair dyes and has been classified as a potential human carcinogen by the International Agency for Research on Cancer (IARC) []. Studies investigating the metabolism of NEMA have identified 4-amino-3-ethylphenol as a major metabolite, providing valuable insights into the potential biotransformation pathways of this potentially harmful compound.

DNA Damage:

Research suggests that 4-amino-3-ethylphenol might play a role in the genotoxic effects of NEMA. In the presence of copper (II) ions (Cu(II)), 4-amino-3-ethylphenol has been shown to induce DNA damage in cultured human cells []. This finding suggests that 4-amino-3-ethylphenol, formed during the metabolism of NEMA, might contribute to the genotoxicity associated with the parent compound. However, further research is needed to fully elucidate the specific mechanisms involved and the potential implications for human health.

Other Applications:

Beyond its role in metabolism and genotoxicity studies, 4-amino-3-ethylphenol has been employed in the synthesis of specific molecules for research purposes. For instance, it has been used in the development of a novel type of "tweezer-molecule" with a unique binding conformation achieved through intramolecular hydrogen bonding []. This application showcases the potential of 4-amino-3-ethylphenol as a building block in the design of functional molecules for various research endeavors.

4-Amino-3-ethylphenol, with the chemical formula C₈H₁₁NO, is an organic compound that belongs to the class of amino phenols. It is characterized by an amino group (-NH₂) and an ethyl group (-C₂H₅) attached to a phenolic ring. This compound appears as a purple solid and is known for its potential biological and chemical reactivity. It is highly toxic and can cause severe health hazards if inhaled, ingested, or absorbed through the skin .

Typical of amines and phenols. As an amine, it can undergo acid-base reactions to form salts with acids. The reaction is generally exothermic, releasing heat during neutralization . Additionally, as a phenolic compound, it can engage in electrophilic aromatic substitution reactions, such as nitration and sulfonation, where it acts as a weak acid due to the presence of the hydroxyl (-OH) group on the aromatic ring .

4-Amino-3-ethylphenol can be synthesized through several methods:

  • Reduction of 4-Nitro-3-ethylphenol: This method involves reducing the nitro group to an amino group using reducing agents like iron filings in acidic conditions.
  • Alkylation of 4-Aminophenol: In this approach, 4-aminophenol undergoes alkylation with ethyl halides (like ethyl bromide) in the presence of a base such as sodium hydroxide.
  • Direct Amination: The phenolic compound can be directly aminated using ammonia or amines under specific conditions to introduce the amino group at the para position .

4-Amino-3-ethylphenol finds applications in various fields:

  • Dyes and Pigments: It is used as an intermediate in the synthesis of dyes due to its ability to form colored compounds.
  • Pharmaceuticals: The compound may serve as a precursor in drug development owing to its biological activity.
  • Chemical Research: It is utilized in laboratory settings for research purposes involving chemical reactivity and interactions.

Studies have indicated that 4-Amino-3-ethylphenol interacts with various biological systems, showing potential effects on enzyme activity and cellular signaling pathways. Its interactions with other chemical agents can lead to significant biological outcomes, necessitating thorough investigation into its pharmacodynamics and toxicology .

Several compounds share structural similarities with 4-Amino-3-ethylphenol. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaUnique Features
4-Amino-m-cresolC₇H₉NOContains a methyl group instead of an ethyl group; used in pharmaceuticals.
3-Ethylamino-4-methylphenolC₈H₁₁N OFeatures a methyl group instead of an amino group; used in dye synthesis.
4-HydroxyanilineC₆H₇NOLacks an ethyl group; primarily used in dye production and chemical synthesis.

The uniqueness of 4-Amino-3-ethylphenol lies in its specific structural arrangement that combines both amino and ethyl functionalities on the phenolic ring, which influences its reactivity and biological activity compared to other similar compounds .

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Amino-3-ethylphenol

Dates

Last modified: 08-15-2023

Explore Compound Types